molecular formula C8H8N2OS B8482333 4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine

4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No. B8482333
M. Wt: 180.23 g/mol
InChI Key: HCBPLQLVKWGDGI-UHFFFAOYSA-N
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Patent
US06713471B1

Procedure details

To a solution of 3,4-dihydro-2H-1,4-benzothiazine (50.0 g, 330.8 mmol) in acetic acid (170 mL.), cooled at −10° C. in an ice/acetone bath, was added sodium nitrite (27.4 g, 397.1 mmol) in 75 mL of water over 35 min. After the addition, the mixture was warmed to room temperature and stirred for additional 1.5 hours. Cold water (150 mL) was added and the resulting mixture was extracted with dichloromethane (4×250 mL). The combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure to give 4-nitroso-3,4-dihydro-2H-1,4-benzothiazine as a semi-solid (60.26 g, 101%), which was used in the next step without further purification. 1H NMR (300 MHz, DMSO-d6) δ2.99-3.05 (m, 2 H), 4.16-4.24 (m, 2 H), 7.15-7.31 (m, 3 H), 7.88-7.97 (m, 1 H) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][CH2:3][CH2:2]1.[N:11]([O-])=[O:12].[Na+]>C(O)(=O)C.O>[N:11]([N:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[S:1][CH2:2][CH2:3]1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
S1CCNC2=C1C=CC=C2
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
27.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for additional 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane (4×250 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N(=O)N1CCSC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 60.26 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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